molecular formula C18H16FN3O4 B2533068 N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(4-nitrophenyl)acetamide CAS No. 896290-80-5

N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(4-nitrophenyl)acetamide

Cat. No.: B2533068
CAS No.: 896290-80-5
M. Wt: 357.341
InChI Key: XSTAWWPXGWNBGS-UHFFFAOYSA-N
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Description

N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(4-nitrophenyl)acetamide is a complex organic compound that features a pyrrolidine ring, a fluorophenyl group, and a nitrophenyl group

Preparation Methods

The synthesis of N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(4-nitrophenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Fluorophenyl Group: This step involves the substitution of a hydrogen atom on the pyrrolidine ring with a fluorophenyl group using a fluorinating agent.

    Attachment of the Nitrophenyl Group: The nitrophenyl group is introduced through a nitration reaction, where a nitro group is added to a phenyl ring.

    Acetylation: The final step involves the acetylation of the compound to form the acetamide group.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(4-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions where functional groups on the phenyl rings are replaced by other substituents.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(4-nitrophenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features and biological activity.

    Biological Research: It is used in studies to understand its interaction with biological targets and its effects on cellular processes.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules and as a building block in organic chemistry.

    Material Science: Its unique properties make it a candidate for the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(4-nitrophenyl)acetamide involves its interaction with specific molecular targets. The fluorophenyl and nitrophenyl groups allow the compound to bind to certain proteins or enzymes, potentially inhibiting their activity. The pyrrolidine ring contributes to the compound’s stability and its ability to interact with biological membranes. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(4-nitrophenyl)acetamide can be compared with other similar compounds such as:

    N-[1-(3-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(4-nitrophenyl)acetamide: This compound has a chlorophenyl group instead of a fluorophenyl group, which can affect its reactivity and biological activity.

    N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(4-methylphenyl)acetamide: The presence of a methyl group instead of a nitro group can lead to different chemical and biological properties.

    N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(4-hydroxyphenyl)acetamide: The hydroxy group can introduce additional hydrogen bonding interactions, influencing the compound’s solubility and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O4/c19-13-2-1-3-16(9-13)21-11-14(10-18(21)24)20-17(23)8-12-4-6-15(7-5-12)22(25)26/h1-7,9,14H,8,10-11H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSTAWWPXGWNBGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC(=CC=C2)F)NC(=O)CC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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